molecular formula C12H10N2O3 B8417094 4-Methyl-5-nitro-2-phenoxy-pyridine

4-Methyl-5-nitro-2-phenoxy-pyridine

Cat. No. B8417094
M. Wt: 230.22 g/mol
InChI Key: GDZKPKHPSKSWEB-UHFFFAOYSA-N
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Patent
US07531545B2

Procedure details

A solution of phenol (0.30 g, 3.1 mmol) in DMF (10 mL) was treated with cesium carbonate (1.41 g, 4.3 mmol) and stirred for 15 min. 2-Chloro-5-nitro pyridine (0.5 g, 2.9 mmol) was added, and the reaction mixture was stirred and monitored via TLC. After the reaction was complete, the reaction mixture was treated with water, extracted into EtOAc, and the organic extract washed with 1N NaOH and brine, dried (Na2SO4) and concentrated to yield 4-methyl-5-nitro-2-phenoxypyridine as a solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8](=O)([O-])[O-].[Cs+].[Cs+].Cl[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][N:16]=1.O>CN(C=O)C>[CH3:8][C:19]1[C:18]([N+:21]([O-:23])=[O:22])=[CH:17][N:16]=[C:15]([O:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:20]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
cesium carbonate
Quantity
1.41 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
washed with 1N NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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